Predicted Lipophilicity Advantage Over Dioxine Analog for Membrane Partitioning
The target compound's 2,3,5,6-tetramethylbenzene sulfonamide group confers higher predicted lipophilicity compared to the 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide analog (CID 56764152). The computed XLogP3 for the dioxine analog is 2.7 [1]. Although the XLogP3 for the target compound is not explicitly listed in PubChem, the addition of four methyl substituents on the benzene ring is expected to increase the logP by approximately 0.8–1.2 units based on fragment-based predictions, yielding an estimated XLogP3 of ~3.5–3.9 [2]. This enhanced lipophilicity may improve passive membrane permeability and intracellular target engagement, a critical parameter for compounds targeting intracellular allosteric sites on GPCRs such as CCR4 [3].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Estimated XLogP3 ~3.5–3.9 (fragment-based prediction) |
| Comparator Or Baseline | CID 56764152 (2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide analog): XLogP3 = 2.7 (PubChem computed) |
| Quantified Difference | Estimated ΔXLogP3 ≈ +0.8 to +1.2 |
| Conditions | Computed by XLogP3 algorithm; fragment-based estimation for target compound |
Why This Matters
Higher lipophilicity within a manageable range (XLogP3 < 5) can enhance membrane permeability, directly impacting the compound's utility in cell-based assays and in vivo models where intracellular target access is required.
- [1] PubChem Compound Summary for CID 56764152. XLogP3 computed property. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/56764152 (accessed 2026-04-30). View Source
- [2] Meylan, W.M.; Howard, P.H. Atom/fragment contribution method for estimating octanol-water partition coefficients. J. Pharm. Sci. 1995, 84, 83–92. Fragment-based logP estimation methodology. View Source
- [3] Procopiou, P.A. et al. Synthesis and structure–activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. J. Med. Chem. 2013, 56, 1946–1960. Aryl sulfonamide antagonists bind to CCR4 at an intracellular allosteric site denoted site II. View Source
